molecular formula C20H20N2O3S B2773119 1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 899943-86-3

1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2773119
M. Wt: 368.45
InChI Key: DHHRVSDSNKWONJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as DMPT or 2-(3,4-dimethoxyphenyl)-3-(4-methylbenzylthio)pyrazine-1(2H)-one.

Scientific Research Applications

Synthesis and Photophysical Properties

A study focused on synthesizing new compounds with dimethoxyphenyl and pyrazine components, investigating their photophysical, electrochemical properties, and crystal structures. These compounds demonstrated significant intramolecular charge transfer and photophysical properties, indicating potential applications in materials science and photonic devices (Golla et al., 2020).

Biological Activities

Another study synthesized Schiff bases tethered with triazole and pyrazole rings, exploring their antioxidant and α-glucosidase inhibitory activities. The compounds showed potent antioxidant properties, suggesting potential therapeutic applications (Pillai et al., 2019).

Chemical Sensing and Detection

Research on pyrazoline derivatives highlighted their use as fluorescent chemosensors for metal ions, specifically Fe3+. This study illustrates the compound's application in environmental monitoring and analytical chemistry (Khan, 2020).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-4-6-15(7-5-14)13-26-19-20(23)22(11-10-21-19)16-8-9-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHRVSDSNKWONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

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